Bicyclo(3.3.0)octa-2,7-diene
Overview
Description
Bicyclo(3.3.0)octa-2,7-diene is an organic compound with the molecular formula C8H10. It is a bicyclic hydrocarbon that features a unique structure consisting of two fused cyclopentene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(3.3.0)octa-2,7-diene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.3.0)octa-2,7-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and other electrophiles under controlled conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives, functionalized bicyclic compounds.
Scientific Research Applications
Bicyclo(3.3.0)octa-2,7-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo(3.3.0)octa-2,7-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds react with oxidizing agents to form diketones or carboxylic acids. In reduction reactions, hydrogenation of the double bonds leads to the formation of saturated hydrocarbons . The molecular targets and pathways involved vary based on the specific chemical transformations .
Comparison with Similar Compounds
Bicyclo(3.3.0)octa-2,7-diene can be compared with other bicyclic compounds such as:
Bicyclo(3.3.0)octa-2,6-diene: Similar structure but different positions of double bonds.
Bicyclo(3.2.1)octa-2,6-diene: Contains an additional carbon bridge, leading to different chemical properties.
Bicyclo(4.2.0)octa-2,7-diene: Larger ring system with different reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1,3a,6,6a-tetrahydropentalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,5,7-8H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMNZJNIAZZNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194098 | |
Record name | Bicyclo(3.3.0)octa-2,7-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41164-14-1 | |
Record name | Bicyclo(3.3.0)octa-2,7-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041164141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(3.3.0)octa-2,7-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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